
2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione” is a synthetic compound . It is a derivative of 3-hydroxy-1,4-benzoquinone, which is a core component of the parachinone cannabinol HU-331 . This compound exhibits potent and selective cytotoxic activity on different tumor cell lines .
Synthesis Analysis
The synthesis of “2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione” involves chemical modifications of HU-331 . The substitution by n-hexyl chain considerably enhances the bioactivity of the compounds .Mechanism of Action
The mechanism of action of “2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione” involves inducing proliferative inhibition and studying the mechanisms of cell death . It shows a time-dependent pro-apoptotic activity on human melanoma M14 cell line mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .
Future Directions
properties
IUPAC Name |
2-prop-2-enoxycyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-5-12-9-6-7(10)3-4-8(9)11/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYZFVWZCNCJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=O)C=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677238 |
Source


|
| Record name | 2-[(Prop-2-en-1-yl)oxy]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)cyclohexa-2,5-diene-1,4-dione | |
CAS RN |
108794-69-0 |
Source


|
| Record name | 2-[(Prop-2-en-1-yl)oxy]cyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid methyl ester](/img/structure/B560939.png)

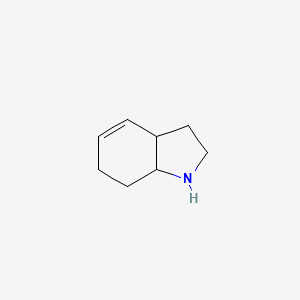
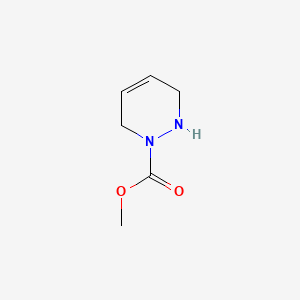

![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)
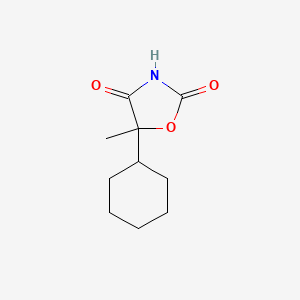
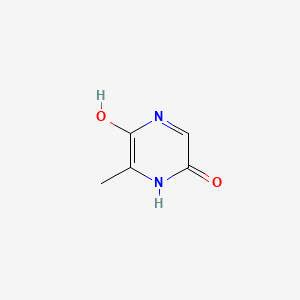
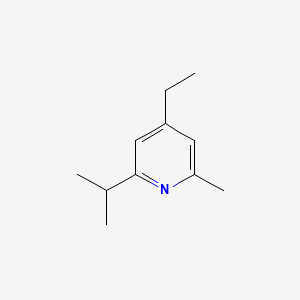
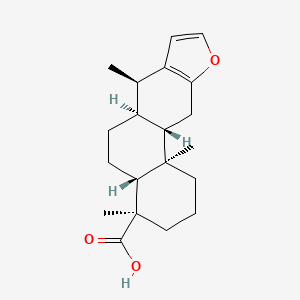
![7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one](/img/structure/B560958.png)